molecular formula C6H6BrF3N2 B11762841 5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11762841
M. Wt: 243.02 g/mol
InChI Key: MEAAGPIWMGFWGJ-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with bromine, ethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of 5-amino-1-ethyl-3-(trifluoromethyl)-1H-pyrazole or 5-thio-1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

    Oxidation Reactions: Formation of this compound-4-carboxylic acid.

    Reduction Reactions: Formation of 5-bromo-1-ethyl-3-(difluoromethyl)-1H-pyrazole.

Scientific Research Applications

5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe molecule for studying enzyme mechanisms and protein-ligand interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 5-Bromo-1-ethyl-3-(difluoromethyl)-1H-pyrazole
  • 5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-indazole

Uniqueness

5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets. Additionally, the combination of bromine and ethyl groups provides opportunities for further functionalization and derivatization, expanding its utility in various applications.

Properties

Molecular Formula

C6H6BrF3N2

Molecular Weight

243.02 g/mol

IUPAC Name

5-bromo-1-ethyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6BrF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3

InChI Key

MEAAGPIWMGFWGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)Br

Origin of Product

United States

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